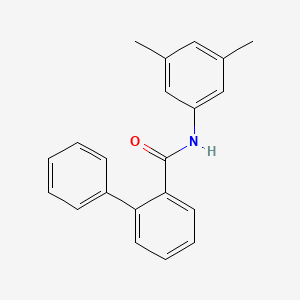

N-(3,5-dimethylphenyl)-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-15-12-16(2)14-18(13-15)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTNOFGKRGJQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl 2 Phenylbenzamide

Established Synthetic Routes to N-(3,5-dimethylphenyl)-2-phenylbenzamide

The formation of the amide bond is the crucial step in the synthesis of this compound. This can be achieved through several established methodologies, primarily involving the reaction between a 2-phenylbenzoic acid derivative and 3,5-dimethylaniline (B87155).

A common and direct method for synthesizing benzanilides is the acylation of an aniline (B41778) with a benzoyl chloride. In the context of this compound, this involves the reaction of 2-phenylbenzoyl chloride with 3,5-dimethylaniline. This method is frequently used for the synthesis of structurally related benzanilides. For instance, the synthesis of various N-substituted benzamides often begins with the corresponding acid chloride and amine. researchgate.net The reaction is typically performed in an inert solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Alternatively, the direct coupling of 2-phenylbenzoic acid with 3,5-dimethylaniline can be facilitated by coupling agents. Reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are effective for this transformation. mdpi.com Similarly, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is another widely used reagent that promotes amide bond formation by activating the carboxylic acid group. nih.gov

Modern cross-coupling reactions offer powerful alternatives for amide synthesis. While direct information on this compound is limited, palladium-catalyzed methods are prominent in the synthesis of N-aryl benzamides. The Buchwald-Hartwig amination, for example, can be adapted for C-N bond formation between an aryl halide and an amide, or an arylboronic acid and an amide.

In a related approach, the reaction of palladium sulfinate complexes with phenyl isocyanate has been studied as a potential route to N-phenylbenzamide. utas.edu.au Gas-phase experiments showed that an organopalladium intermediate, [(phen)Pd(C6H5)]+, reacts with phenyl isocyanate to form a coordinated amidate anion, suggesting a viable stepwise process of SO2 extrusion followed by isocyanate insertion. utas.edu.au However, attempts to translate this into a solution-phase synthesis were unsuccessful, yielding biphenyl (B1667301) as the main product instead of the desired amide. This highlights the challenges in predicting solution-phase reactivity from gas-phase studies and the competition between different catalytic cycles. utas.edu.au

A variety of catalysts have been developed to improve the efficiency and scope of benzamide (B126) synthesis. These catalysts can enable reactions under milder conditions and with greater functional group tolerance. For the synthesis of N-phenylbenzamide derivatives, both metal-based and non-metal catalysts have been employed.

Recent research has demonstrated dual-catalytic systems, such as a combination of a nickel catalyst and a photoexcitable iridium complex, for the N-arylation of related sulfamides at room temperature under visible light. chemrxiv.org Other transition metals like copper have also been utilized. For example, CuCl2 has been reported as an effective catalyst for the self-condensation of acetophenones to form 1,3,5-triarylbenzenes, demonstrating its utility in C-C bond formation, a key step in forming the 2-phenylbenzoyl precursor. sapub.org Iodine-alumina has been used as a solid-supported catalyst for the solvent-free synthesis of benzamides from benzoylthioureas under microwave irradiation, offering a greener alternative to traditional methods. researchgate.net

| Catalyst System | Reactants | Reaction Type | Key Features |

| Pd(TFA)₂ / Ligand | Benzenesulfinic acid, Phenylisocyanate | Extrusion–Insertion | Studied in gas and solution phase; solution phase yielded biphenyl instead of amide. utas.edu.au |

| Ni / Ir Photocatalyst | Sulfamide, Aryl Bromide | Photoredox/Nickel Dual Catalysis | Mild, room-temperature N-arylation; complementary to Buchwald-Hartwig methods. chemrxiv.org |

| Iodine-Alumina | N-Aryl-N'-benzoylthiourea | Solvent-Free Microwave-Assisted | Efficient, environmentally friendly decomposition to benzamides and thiobenzamides. researchgate.net |

| CuCl₂ | Acetophenone derivatives | Lewis Acid Catalyzed Self-Condensation | Used for synthesis of triarylbenzene precursors. sapub.org |

| P₂O₅ | N-(β-phenethyl)amino acids | Friedel-Crafts Acylation | Effective for intramolecular cyclization to form benzazepines. clockss.org |

Exploration of Synthetic Accessibility for this compound Analogues and Derivatives

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR) in various applications, such as drug discovery. rsc.org The modular nature of benzamide synthesis allows for systematic structural modifications.

Analogues can be readily prepared by varying the two primary building blocks: the aniline and the benzoic acid components.

Varying the Aniline Moiety: A wide range of commercially available substituted anilines can be used in place of 3,5-dimethylaniline. This allows for the exploration of electronic and steric effects on the N-aryl ring. For example, studies on N-substituted benzamide derivatives as antitumor agents have involved the synthesis of a library of compounds by reacting a common acid intermediate with various amines. researchgate.net

Varying the Benzoic Acid Moiety: Similarly, substituting the 2-phenylbenzoic acid with other biphenyl-2-carboxylic acids or different substituted benzoic acids allows for modification of the other half of the molecule. A study on N-phenylbenzamide derivatives as enterovirus 71 inhibitors involved condensing 3-amino-4-methoxybenzoic acid with a variety of amines to produce a series of active compounds. mdpi.com

The synthesis of an analogue, N-(3,5-dimethylphenyl)-2-methylbenzamide, has been reported, demonstrating the feasibility of replacing the 2-phenyl group with a smaller 2-methyl group. nih.govnih.gov This highlights the synthetic accessibility for creating a diverse library of derivatives based on the N-(3,5-dimethylphenyl)benzamide scaffold.

| Analogue/Derivative Class | Synthetic Strategy | Example Application | Reference |

| N-alkylphenyl-3,5-dinitrobenzamide | Amide coupling of 3,5-dinitrobenzoyl chloride with various N-alkylanilines. | Anti-tuberculosis agents. rsc.org | rsc.org |

| N-phenylbenzamide derivatives | Condensation of 3-amino-4-methoxybenzoic acid with various amines using DIC/HOBt. | Anti-enterovirus 71 agents. mdpi.com | mdpi.com |

| N-Substituted benzamides | Multi-step synthesis involving coupling of a benzoic acid intermediate with various cyclic amines. | Antitumor agents (HDAC inhibitors). researchgate.net | researchgate.net |

| Bis(2-aminobenzimidazoles) | Reaction of isothiocyanate precursors with benzene-1,2-diamine. | Antiprotozoal agents targeting kinetoplastid parasites. nih.gov | nih.gov |

Derivatization Strategies and Functional Group Interconversions on the this compound Core

Post-synthesis modification, or derivatization, of the core this compound structure allows for fine-tuning of its properties. These transformations can introduce new functional groups that can serve as handles for further reactions or modulate biological activity.

The 2-phenyl group of the benzamide is part of a biphenyl system, which is generally stable but can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are influenced by both the existing substituents and steric hindrance.

The biphenyl moiety contains two phenyl rings that can be targeted for modification. The benzoyl phenyl ring is deactivated by the carbonyl group, while the 2-phenyl ring is an unsubstituted phenyl group. However, the steric bulk of the adjacent benzoyl ring significantly hinders access to the ortho positions of the 2-phenyl group. Therefore, electrophilic substitution reactions like nitration or halogenation would be expected to occur preferentially at the para-position (C-4') of the 2-phenyl ring. The directing effects of the substituents and the steric environment are critical considerations for achieving selective functionalization.

It is noteworthy that steric hindrance can be a major challenge. In a study on the direct alkylation of N,N-dialkyl benzamides, the substrate 2-phenyl benzamide failed to react with thioanisole, likely due to the steric hindrance from the bulky 2-phenyl group inhibiting the necessary substitution reaction. nih.govresearchgate.net This suggests that functionalization of the core structure, particularly near the amide linkage, requires carefully chosen reagents and reaction conditions to overcome the steric constraints.

Modifications on the N-(3,5-dimethylphenyl) Moiety

The N-(3,5-dimethylphenyl) portion of the molecule presents several sites for chemical modification, including the aromatic ring and the two methyl groups. These transformations allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's steric and electronic properties.

One potential avenue for functionalization is through directed ortho-metalation (DoM) . This powerful strategy utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. acs.orgwikipedia.org The amide functionality in N-aryl benzamides can act as a DMG, facilitating lithiation at the ortho position. acs.orgnih.govuwindsor.caresearchgate.net For this compound, this would theoretically occur at the C2 or C6 positions of the dimethylphenyl ring. Subsequent quenching of the resulting aryllithium intermediate with various electrophiles can introduce a wide array of substituents.

Another key site for modification are the benzylic positions of the two methyl groups. Benzylic bromination , commonly achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator), offers a route to introduce a bromine atom. youtube.comchemistrysteps.comlibretexts.org This transformation proceeds via a resonance-stabilized benzylic radical, making the methyl groups on the dimethylphenyl ring susceptible to this reaction. libretexts.org The resulting benzylic bromides are versatile intermediates for further nucleophilic substitution reactions.

Furthermore, the methyl groups can potentially be oxidized. While direct oxidation of the methyl groups on this compound is not extensively documented, studies on related N-alkylbenzamides have shown that oxidation at the α-position of the N-alkyl groups is feasible using systems like 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride–tert-butylhydroperoxide. rsc.org This suggests that similar oxidative transformations could potentially convert the methyl groups to hydroxymethyl, formyl, or carboxylic acid functionalities under specific conditions.

Electrophilic aromatic substitution, such as nitration, on the N-(3,5-dimethylphenyl) ring is also a theoretical possibility. The presence of two activating methyl groups and the deactivating, meta-directing benzamido group would influence the regioselectivity of such reactions. Commercially available analogs such as 3-amino-N-(3,5-dimethylphenyl)benzamide and N-(3,5-dimethylphenyl)-3-nitrobenzamide suggest that functionalization of the benzoyl ring is common, which by extension implies that similar chemistries could be explored on the N-aryl ring. sigmaaldrich.comsigmaaldrich.com

Alterations to the Amide Linkage

The amide bond is a robust functional group, yet it can undergo a variety of chemical transformations, providing access to different classes of compounds.

Hydrolysis of the amide bond in this compound, to yield 2-phenylbenzoic acid and 3,5-dimethylaniline, can be achieved under either acidic or basic conditions, typically requiring heating. researchgate.net Acid-catalyzed hydrolysis often involves the use of strong mineral acids, while basic hydrolysis is carried out with strong bases like sodium hydroxide. arkat-usa.org The stability of the amide bond often necessitates forcing conditions for this transformation to proceed efficiently.

Reduction of the amide carbonyl group offers a direct route to the corresponding amine, N-(2-phenylbenzyl)(3,5-dimethyl)aniline. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comlibretexts.orgucalgary.canumberanalytics.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. ucalgary.ca

The conversion of the amide to a thioamide represents another important transformation. This is commonly achieved by treating the amide with a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being a widely used and effective choice. beilstein-journals.orgmdpi.comnih.govresearchgate.netnih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene.

The Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride), is a well-known method for the formylation of electron-rich aromatic compounds. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org While not a direct modification of the amide bond in the traditional sense, the reaction of benzanilides with the Vilsmeier reagent can lead to the formation of unsymmetrical diaryl ketones, indicating a reactivity that involves the amide functionality. wikipedia.org The applicability of this reaction for the specific transformation of this compound would depend on the relative reactivity of the two aromatic rings.

Below is a summary of potential chemical transformations for this compound.

| Transformation | Target Moiety/Bond | Typical Reagents and Conditions | Product Type |

| Directed ortho-Metalation | N-(3,5-dimethylphenyl) Moiety | 1. s-BuLi or n-BuLi, THF, -78 °C2. Electrophile (e.g., R-X, CO₂, etc.) | ortho-Substituted Benzamide |

| Benzylic Bromination | Methyl Groups on N-Aryl Ring | N-Bromosuccinimide (NBS), CCl₄, Light/Heat | Benzylic Bromide |

| Amide Hydrolysis | Amide Linkage | H₃O⁺ or OH⁻, Heat | Carboxylic Acid and Amine |

| Amide Reduction | Amide Linkage | 1. LiAlH₄, THF2. H₂O | Secondary Amine |

| Thionation | Amide Linkage | Lawesson's Reagent, Toluene, Heat | Thioamide |

Advanced Structural Characterization and Spectroscopic Analysis of N 3,5 Dimethylphenyl 2 Phenylbenzamide

X-ray Crystallographic Analysis of N-(3,5-dimethylphenyl)-2-phenylbenzamide and Related Congeners

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's properties. For benzanilides, X-ray crystallography provides precise data on conformation, intermolecular forces, and crystal packing.

Molecular Conformation and Dihedral Angles

The conformation of benzanilides is largely defined by the dihedral angles between the planar aromatic rings and the central amide bridge. In the related compound, N-(3,5-dimethylphenyl)-2-methylbenzamide, the amide group is significantly twisted out of the planes of both the 2-methylphenyl and the 3,5-dimethylphenyl rings. nih.gov The respective twist angles are 41.8(2)° and 29.0(2)°. nih.gov This twisting results in a substantial dihedral angle of 69.5(1)° between the two aromatic rings. nih.gov This non-planar conformation is a common feature in substituted benzanilides, arising from steric hindrance between the substituents on the rings and the amide group.

Similarly, in N-(2,5-dimethylphenyl)-2-methylbenzamide, the amide group is twisted by 48.0(3)° and 48.6(3)° with respect to the 2-methylphenyl and 2,5-dimethylphenyl rings. nih.gov However, in this congener, the two aromatic rings are nearly coplanar, with a much smaller dihedral angle of 1.9(2)°. nih.gov In another analog, N-(3,5-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings is 16.6(1)°. nih.gov The conformation of the N-H and C=O bonds in the amide linkage is typically antiperiplanar. nih.govnih.govnih.gov For instance, in N-(3,5-dimethylphenyl)-4-methylbenzamide, the C-NH-C(O)-C segment is nearly linear, with a torsional angle of 174.4(1)°. nih.gov

| Compound | Amide-Ring 1 Angle (°) | Amide-Ring 2 Angle (°) | Inter-ring Dihedral Angle (°) | Citation |

|---|---|---|---|---|

| N-(3,5-dimethylphenyl)-2-methylbenzamide | 41.8(2) | 29.0(2) | 69.5(1) | nih.gov |

| N-(2,5-dimethylphenyl)-2-methylbenzamide | 48.0(3) | 48.6(3) | 1.9(2) | nih.gov |

| N-(3,5-dimethylphenyl)-4-methylbenzamide | - | - | 16.6(1) | nih.gov |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular architecture of these compounds in the crystalline state is predominantly directed by intermolecular hydrogen bonds. nih.govnih.govnih.gov A recurring motif is the formation of chains through N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.govnih.govnih.gov

In the crystal structure of N-(3,5-dimethylphenyl)-2-methylbenzamide, these N-H···O hydrogen bonds link the molecules into C(4) chains that propagate along the c-axis. nih.gov A similar pattern is observed in N-(3,5-dimethylphenyl)-4-methylbenzamide, where intermolecular N-H···O hydrogen bonds also connect molecules into chains running along the c-axis. nih.gov For N-(2,5-dimethylphenyl)-2-methylbenzamide, the hydrogen bonding results in chains that extend along the a-axis of the crystal. nih.gov These hydrogen bonds are crucial in stabilizing the crystal lattice.

Crystal Packing Architectures

| Compound | Crystal System | Space Group | Citation |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-2-methylbenzamide | Monoclinic | P21/c | nih.gov |

| N-(2,5-dimethylphenyl)-2-methylbenzamide | Orthorhombic | P212121 | nih.gov |

| N-(3,5-dimethylphenyl)-4-methylbenzamide | Monoclinic | P21/c | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution. The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the electronic environment of each atom.

Proton NMR Spectroscopic Fingerprints

For the closely related N-(3,5-dimethylphenyl)benzamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that can be assigned to the different protons in the molecule. rsc.org The spectrum features a singlet for the amide proton (N-H) at δ 7.94 ppm. rsc.org The aromatic protons of the benzoyl group appear as a doublet at δ 7.88 ppm and two triplets at δ 7.54 and 7.47 ppm. rsc.org The protons on the 3,5-dimethylphenyl ring are observed as two singlets, one at δ 7.31 ppm for the two equivalent protons at positions 2 and 6, and another at δ 6.81 ppm for the proton at position 4. rsc.org The six protons of the two methyl groups give a characteristic singlet at δ 2.32 ppm. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Citation |

|---|---|---|---|---|

| 7.94 | s | 1H | N-H | rsc.org |

| 7.88 | d | 2H | Benzoyl-H (ortho) | rsc.org |

| 7.54 | t | 1H | Benzoyl-H (para) | rsc.org |

| 7.47 | t | 2H | Benzoyl-H (meta) | rsc.org |

| 7.31 | s | 2H | Dimethylphenyl-H (2,6) | rsc.org |

| 6.81 | s | 1H | Dimethylphenyl-H (4) | rsc.org |

| 2.32 | s | 6H | -CH₃ | rsc.org |

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum of N-(3,5-dimethylphenyl)benzamide provides complementary structural information. rsc.org The carbonyl carbon of the amide group resonates at δ 165.84 ppm. rsc.org The carbon atoms of the 3,5-dimethylphenyl ring show signals at δ 138.84 ppm (for the two carbons bearing the methyl groups), δ 137.87 ppm (for the carbon attached to nitrogen), δ 126.39 ppm, and δ 118.13 ppm (for the carbons at positions 2 and 6). rsc.org The carbons of the benzoyl ring appear at δ 135.19 ppm (quaternary carbon), δ 131.81 ppm, δ 128.81 ppm, and δ 127.12 ppm. rsc.org The two equivalent methyl carbons give a signal at δ 21.48 ppm. rsc.org

| Chemical Shift (δ ppm) | Assignment | Citation |

|---|---|---|

| 165.84 | C=O (Amide) | rsc.org |

| 138.84 | Dimethylphenyl-C (3,5) | rsc.org |

| 137.87 | Dimethylphenyl-C (1) | rsc.org |

| 135.19 | Benzoyl-C (quaternary) | rsc.org |

| 131.81 | Benzoyl-C | rsc.org |

| 128.81 | Benzoyl-C | rsc.org |

| 127.12 | Benzoyl-C | rsc.org |

| 126.39 | Dimethylphenyl-C | rsc.org |

| 118.13 | Dimethylphenyl-C (2,6) | rsc.org |

| 21.48 | -CH₃ | rsc.org |

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the intricate structural framework of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle.

In a typical analysis, the ¹H-¹H COSY spectrum would establish the proton-proton coupling networks within the individual aromatic rings. For instance, correlations would be observed between the vicinal protons on the 2-phenyl group and separately within the 3,5-dimethylphenyl moiety. The protons of the two methyl groups on the dimethylphenyl ring would appear as singlets and would not show COSY correlations to the aromatic protons, confirming their attachment to quaternary carbons.

The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. This is particularly useful for assigning the carbons within the phenyl and dimethylphenyl rings.

A hypothetical table of key 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMBC) | Correlated Proton (¹H) Signal (COSY) |

| Amide (N-H) | Carbonyl (C=O), Carbons in 2-phenyl ring, Carbons in 3,5-dimethylphenyl ring | - |

| Methyl Protons | Aromatic carbons in the 3,5-dimethylphenyl ring | - |

| Aromatic Protons (2-phenyl) | Carbonyl (C=O), Aromatic carbons in the 2-phenyl ring | Other aromatic protons in the 2-phenyl ring |

| Aromatic Protons (3,5-dimethylphenyl) | Amide Carbon, Aromatic carbons in the 3,5-dimethylphenyl ring | Other aromatic protons in the 3,5-dimethylphenyl ring |

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and can offer insights into its conformational properties. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peaks in the IR spectrum of this compound would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is another strong and characteristic absorption, expected in the range of 1630-1680 cm⁻¹. The position of this band can provide clues about the electronic environment and conformation of the carbonyl group.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Rings | > 3000 |

| Aliphatic C-H Stretch | Methyl Groups | < 3000 |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-N Stretch | Amide | 1200 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structural features of this compound through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺•), and the peak corresponding to this ion would reveal the compound's exact molecular weight.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. For this compound, several characteristic fragmentation pathways can be anticipated. A primary cleavage would likely occur at the amide bond, leading to the formation of two major fragment ions: the benzoyl cation and the 3,5-dimethylphenylaminyl radical cation (or vice versa).

Another significant fragmentation pathway would involve the loss of the phenyl group from the benzoyl moiety, resulting in a fragment ion. The loss of a methyl radical from the dimethylphenyl group is also a plausible fragmentation step. The analysis of the relative abundances of these fragment ions helps in piecing together the molecular structure and confirming the identity of the compound.

A table summarizing the plausible key fragment ions in the mass spectrum of this compound is presented below.

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| [M]⁺• | [C₂₁H₁₉NO]⁺• | Molecular Ion |

| [M - C₆H₅]⁺ | [C₁₅H₁₄NO]⁺ | Loss of the phenyl group from the benzoyl moiety |

| [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the amide C-N bond |

| [C₈H₁₀N]⁺ | 3,5-dimethylanilino cation | Cleavage of the amide C-N bond with charge retention on the nitrogen-containing fragment |

| [M - CH₃]⁺ | [C₂₀H₁₆NO]⁺ | Loss of a methyl radical |

Computational Chemistry and in Silico Investigations of N 3,5 Dimethylphenyl 2 Phenylbenzamide

Molecular Modeling and Geometry Optimization

Molecular modeling is the initial step in the computational analysis of N-(3,5-dimethylphenyl)-2-phenylbenzamide, aiming to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is crucial as the molecule's shape dictates its physical, chemical, and biological properties.

The process typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure and energy. arxiv.org By systematically adjusting bond lengths, bond angles, and torsion angles, the algorithm seeks the lowest energy conformation, which corresponds to the most stable geometry. For instance, in a study of the closely related compound, N-(3,5-Dimethylphenyl)-4-methylbenzamide, X-ray crystallography revealed specific geometric parameters. nih.gov The dihedral angle between its two benzene (B151609) rings was found to be 16.6 (1)°, and the –C–NH–C(=O)–C– segment was nearly linear with a torsional angle of 174.4 (1)°. nih.gov Such experimental data provides a valuable benchmark for validating the accuracy of computational geometry optimization methods.

The optimization process involves iterative calculations until convergence criteria are met, ensuring that the calculated geometry is a genuine local minimum on the potential energy surface. arxiv.org This is often confirmed by performing a harmonic frequency analysis, which should yield no imaginary frequencies for a stable structure. arxiv.org The resulting optimized geometry provides a foundational model for subsequent in silico investigations.

Table 1: Example Crystal and Geometric Data for a Related Benzamide (B126) Structure Data based on N-(3,5-Dimethylphenyl)-4-methylbenzamide. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO |

| Crystal System | Monoclinic |

| a (Å) | 15.9048 (6) |

| b (Å) | 9.0323 (4) |

| c (Å) | 9.6774 (3) |

| β (°) | 93.619 (3) |

| Dihedral Angle (Benzene Rings) | 16.6 (1)° |

| Torsion Angle (–C–NH–C(=O)–C–) | 174.4 (1)° |

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein receptor. mdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the stability of the resulting complex. mdpi.com

The analysis of ligand-protein interactions provides atomic-level insights into how this compound might bind within the active site of a biological target. mdpi.com The stability of the ligand-protein complex is primarily governed by various non-covalent interactions. chemrxiv.org

For benzamide and related structures, key interactions often include:

Hydrogen Bonds: The amide group (-C(=O)NH-) is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These bonds with specific amino acid residues (e.g., serine, threonine, asparagine) in the active site are crucial for anchoring the ligand. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl and dimethylphenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine within the protein's binding pocket. chemrxiv.orgukm.my

π-π Stacking: The aromatic rings can also interact with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking, further stabilizing the complex.

Docking studies on similar compounds have highlighted the importance of these interactions. For example, in one study, stabilization of a ligand-protein complex was mediated by hydrogen bonds involving residues like Cys145 and Ser144. researchgate.net Another investigation noted that DMF binding is predominantly stabilized by weak noncovalent interactions with nearby phenylalanines. chemrxiv.org By identifying these key interactions, researchers can understand the structural basis of binding and potentially modify the ligand to enhance its affinity and specificity.

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is typically expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol). mdpi.comresearchgate.net Lower energy scores generally indicate more stable and favorable binding. For instance, docking studies on certain benzamide derivatives have reported promising binding energies, such as -6.5 kcal/mol. researchgate.net

Docking algorithms explore multiple possible conformations (poses) of the ligand within the active site. Each pose is assigned a score, and the one with the most favorable score is considered the most likely binding mode. arxiv.org This allows for the visualization of how the molecule fits into the binding pocket and which of its functional groups are involved in key interactions. The accuracy of these predictions can be enhanced by using advanced methods like molecular dynamics simulations or machine learning potentials. nih.gov

Table 2: Example of Predicted Binding Affinities for Related Compounds

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzamide Derivatives researchgate.net | Mpro | -6.5 | Cys145, Ser144, Thr26 |

| Keto-benzimidazoles ukm.my | EGFRwt | -8.1 | Not specified |

| Keto-benzimidazoles ukm.my | T790M mutant | -8.4 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of derivatives of this compound, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. eijppr.com The process involves creating a dataset of compounds with known activities, calculating molecular descriptors, and then developing a predictive model. researchgate.net

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. Thousands of descriptors can be calculated, falling into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts.

Topological (2D): Describing atomic connectivity and branching.

Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.

Physicochemical: Properties like lipophilicity (LogP), polarizability, and electronic parameters (e.g., dipole moment). researchgate.net

Software such as Dragon or PADEL-Descriptor can be used for these calculations. cadaster.eu For a series of this compound derivatives, relevant descriptors might include those related to hydrophobicity (Log D), molecular shape (e.g., Shadow_XZ), and steric properties, as these have been shown to be important for the activity of other benzamide-like compounds. eijppr.comigi-global.com

Once descriptors are calculated, a statistical method is used to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates an equation linking the biological activity to the most relevant descriptors. eijppr.com The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. igi-global.com

The quality and predictive ability of the developed QSAR model are assessed using several statistical parameters: nih.gov

Coefficient of Determination (R²): Measures the goodness of fit for the training set. Values closer to 1 indicate a better fit.

Leave-One-Out Cross-Validated Coefficient (Q² or q²): Assesses the internal robustness and predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model.

Predicted R² (pred_r²): Evaluates the model's ability to predict the activity of the compounds in the external test set.

For example, a QSAR model for N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives showed satisfying statistical qualities with an R² of 0.84 and a predicted R² of 0.88. igi-global.com A 3D-QSAR model for 1,4-benzothiazine derivatives yielded an R² of 0.9172 and a Q² of 0.8223. eijppr.com Rigorous validation ensures that the model is not a result of chance correlation and can be reliably used to predict the activity of new derivatives of this compound. uniroma1.it

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Estimates the predictive power of the model for internal validation. | > 0.5 |

| pred_r² (Predicted R² for test set) | Measures the predictive power of the model for an external set of compounds. | > 0.6 |

Interpretation of Structural Descriptors Influencing Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties derived from it. For this compound, several key structural descriptors are critical in determining its interactions with biological targets. The N-phenylbenzamide scaffold itself is a well-established pharmacophore in medicinal chemistry, known for a range of biological activities.

Structure-activity relationship (SAR) studies on analogous N-phenylbenzamide derivatives have demonstrated that modifications to the substitution pattern on the aromatic rings can lead to significant changes in biological potency and selectivity. For instance, the position and nature of substituents can enhance interactions with specific amino acid residues in a receptor's binding pocket, leading to improved therapeutic effects.

Table 1: Key Structural Descriptors of N-aryl-benzamides and Their Potential Influence on Biological Activity

| Structural Descriptor | Potential Influence on Biological Activity |

| Amide Linkage (-CO-NH-) | Acts as a hydrogen bond donor and acceptor, crucial for receptor binding. |

| Dihedral Angle | Determines the 3D shape of the molecule, affecting its fit into a binding site. |

| Phenyl Ring Substituents | Modulate electronic properties, steric hindrance, and lipophilicity, thereby influencing binding affinity, selectivity, and pharmacokinetic properties. |

| Conformational Flexibility | The ability to adopt different spatial arrangements can be critical for interacting with various biological targets. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information at the atomic level. These calculations can be employed to predict various molecular properties that are pertinent to the compound's biological activity.

One of the primary applications of DFT is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding and predicting how the molecule will interact with biological macromolecules, such as the active sites of enzymes. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen, indicating potential sites for hydrogen bonding.

Furthermore, DFT can be utilized to calculate other reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and softness. These descriptors provide a more quantitative measure of the molecule's reactivity and can be used in quantitative structure-activity relationship (QSAR) studies to correlate electronic properties with biological activity.

Table 2: Predicted Electronic Properties from DFT Calculations for Benzamide Derivatives

| Property | Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of intermolecular interactions. |

| Chemical Hardness/Softness | Quantifies the resistance to change in electron distribution and reactivity. |

In Silico Pharmacokinetic Prediction Models (e.g., ADMET) for Compound Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—must be evaluated. In silico ADMET prediction models have become indispensable tools in the early stages of drug discovery for profiling and filtering compounds with unfavorable pharmacokinetic properties, thus reducing the time and cost associated with experimental studies.

For this compound, various computational models can be used to predict its ADMET profile. These models are typically based on the analysis of large datasets of known drugs and their experimental ADMET properties, from which quantitative structure-property relationships (QSPRs) are derived.

Absorption: Predictions of oral bioavailability are crucial. Parameters such as lipophilicity (logP), aqueous solubility (logS), and permeability through biological membranes (e.g., Caco-2 permeability) are commonly calculated. Lipinski's rule of five is a well-known guideline used to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Distribution: The extent to which a compound distributes into various tissues is an important factor. Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are critical, especially for drugs targeting the central nervous system.

Metabolism: In silico models can predict the potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Identifying potential metabolic liabilities early on can guide the chemical modification of the compound to improve its metabolic stability.

Excretion: While less commonly predicted with high accuracy, some models can provide an indication of the likely routes of excretion (e.g., renal or biliary).

Toxicity: A wide range of toxicity endpoints can be predicted using in silico models, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and carcinogenicity. These predictions help in identifying and deprioritizing potentially toxic compounds.

The application of these in silico ADMET prediction tools to this compound would provide a comprehensive profile of its likely behavior in the body, guiding further optimization and experimental testing. mdpi.commdpi.comnih.gov

Table 3: Common In Silico ADMET Predictions for Drug Candidates

| ADMET Parameter | Predicted Property | Importance in Drug Discovery |

| A bsorption | Oral bioavailability, solubility, permeability | Determines if the compound can be effectively absorbed into the bloodstream. |

| D istribution | Plasma protein binding, blood-brain barrier penetration | Influences the concentration of the drug at its target site. |

| M etabolism | Cytochrome P450 inhibition/induction, sites of metabolism | Affects the half-life and potential for drug-drug interactions. |

| E xcretion | Route and rate of elimination | Determines how the drug is cleared from the body. |

| T oxicity | Mutagenicity, cardiotoxicity, hepatotoxicity | Identifies potential safety concerns early in the discovery process. |

Investigation of Biological Activities and Molecular Mechanisms of N 3,5 Dimethylphenyl 2 Phenylbenzamide

In Vitro Enzyme Inhibition Studies (Excluding Clinical Human Data)

A comprehensive search of scientific databases and literature did not yield specific in vitro enzyme inhibition studies for N-(3,5-dimethylphenyl)-2-phenylbenzamide. The following subsections detail the lack of findings for the requested enzyme systems.

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, VEGFR-2)

No specific data on the inhibition of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or other kinases by this compound were found in the reviewed literature. While various N-phenylbenzamide derivatives have been investigated as kinase inhibitors, studies detailing the activity of this specific compound are not available. scirp.orgresearchgate.netresearchgate.netnih.gov

Proton Pump Inhibition (e.g., H+/K+-ATPase)

There is no available research indicating that this compound acts as an inhibitor of the H+/K+-ATPase proton pump. Studies on proton pump inhibitors focus on other classes of molecules, and no connection to this specific compound has been established. nih.govdkfz.de

Inhibition of Photosynthetic Electron Transport

No studies were identified that evaluated the effects of this compound on photosynthetic electron transport. Research in this area has examined other related structures, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, but not the 2-phenylbenzamide variant. nih.govfrontiersin.orgnih.gov

Other Enzyme Systems

A review of the literature did not provide any information regarding the inhibitory activity of this compound on other enzyme systems. Research on related benzamides has explored targets like the mitochondrial permeability transition pore and various hydrolases, but data for this specific compound is absent. nih.govnih.govnih.gov

Receptor Interaction and Modulation Studies (Excluding Clinical Human Data)

Similar to the enzyme inhibition studies, specific research on the interaction between this compound and receptor systems is not available in the reviewed scientific literature.

GABAA Receptor Interactions

No data were found to suggest that this compound interacts with or modulates the GABAA receptor. The extensive body of research on GABAA receptor ligands does not include this particular compound. nih.govnih.govmdpi.com

Tachykinin NK1 Receptor Antagonism

The tachykinin NK1 receptor, a G protein-coupled receptor, is a significant target in drug discovery due to its role in pain transmission, inflammation, and emesis. nih.govnih.gov Its primary endogenous ligand is Substance P. nih.govacnp.org Antagonism of the NK1 receptor has been investigated for various therapeutic applications, including the treatment of chemotherapy-induced nausea. nih.gov However, a review of the available scientific literature did not yield specific data on the tachykinin NK1 receptor antagonism activity of this compound.

Sirtuin Modulatory Effects

Sirtuins are a family of NAD+-dependent enzymes (SIRT1-7) that play crucial roles in cellular processes such as aging, metabolism, and DNA repair by deacetylating histone and non-histone proteins. nih.govnih.gov As such, both activators and inhibitors of sirtuins are of significant interest in therapeutic research for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. nih.gov Despite the broad interest in sirtuin modulators, there is no specific information available in the searched scientific literature concerning the sirtuin modulatory effects of this compound.

Preclinical In Vitro Biological Efficacy Profiling (Excluding Clinical Human Data)

This section details the available preclinical data on the efficacy of this compound in various biological assays.

Anticancer Activities in Cell Lines

The N-phenylbenzamide scaffold is a structural motif present in various compounds investigated for their potential anticancer properties. researchgate.netnih.gov Research has explored derivatives of this class against multiple cancer cell lines, such as those for breast, lung, and colon cancer. nih.govorientjchem.orgopenmedicinalchemistryjournal.com However, based on a review of published studies, no specific experimental data was found detailing the in vitro anticancer activity of this compound on any cancer cell lines.

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

N-phenylbenzamide derivatives have been a subject of investigation for their potential as antimicrobial agents. nanobioletters.comnih.gov Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govscielo.br The dimethylphenyl moiety is also found in some compounds with antimicrobial properties. mdpi.com Despite the general interest in this class of compounds, specific studies detailing the antibacterial, antifungal, or antimycobacterial efficacy of this compound, including data such as Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature.

Antiparasitic Activities (e.g., Trypanosoma brucei)

Research into novel therapeutic agents for parasitic diseases, such as those caused by kinetoplastid parasites like Trypanosoma brucei, is ongoing. ucm.esnih.gov Some N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against various parasites, including T. brucei, T. cruzi, and Leishmania donovani. ucm.esnih.gov These studies, however, focus on compounds with different substitution patterns. There is currently no specific published research that investigates or reports on the antiparasitic activity of this compound against Trypanosoma brucei or other parasites.

Anticonvulsant Activities in Non-Human Models

The benzamide (B126) chemical structure is a feature of several compounds that have been investigated for anticonvulsant properties. nih.govnih.gov Research on analogs has been conducted using established non-human models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents, to determine efficacy. nih.govnih.gov While data exists for structurally related isomers and derivatives, a direct investigation into the anticonvulsant potential of this compound has not been reported in the available scientific literature.

Anti-inflammatory Pathway Investigation

The anti-inflammatory properties of N-substituted benzamides have been a subject of scientific inquiry. Research indicates that compounds within this class can modulate key inflammatory pathways. Studies on N-substituted benzamides have shown they possess anti-inflammatory capabilities through the inhibition of Nuclear Factor-kappa B (NF-κB) activity. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

Furthermore, these compounds have been observed to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov The mechanism of action is believed to be regulated by the inhibition of gene transcription at the NF-κB level, which in turn suppresses TNF-α production and induces apoptosis, suggesting a dual role in managing inflammation and promoting cell death in pathological conditions. nih.gov Other related benzamide derivatives have also been shown to exert anti-inflammatory effects by inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govnih.gov

Table 1: Investigated Anti-inflammatory Effects of Related Benzamide Compounds

| Compound Class/Name | Pathway/Target Investigated | Observed Effect | Source |

|---|---|---|---|

| N-substituted benzamides | NF-κB Activity | Inhibition | nih.gov |

| N-substituted benzamides | TNF-α Production | Inhibition | nih.gov |

| N-phenylcarbamothioylbenzamides | Prostaglandin E2 (PGE2) Synthesis | Inhibition | nih.govnih.gov |

Cellular Mechanism of Action Investigations

The cellular mechanisms of N-substituted benzamides have been explored, particularly in the context of cancer cell biology, revealing effects on cell cycle progression, apoptosis, and mitochondrial function.

Cell Cycle Regulation Modulation

Investigations into benzamide derivatives have revealed their capacity to modulate cell cycle progression, a crucial process in cell proliferation. A study on N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)), a compound structurally similar to this compound, demonstrated its ability to inhibit the proliferation of melanoma cells. nih.gov This inhibition was achieved by arresting the cells in the G1 phase of the cell cycle. nih.gov

Similarly, studies on other N-substituted benzamides, such as declopramide (B1670142), have shown the induction of a cell cycle block at the G2/M phase, which occurs prior to the onset of apoptosis. nih.gov This G2/M arrest was observed in both p53-proficient and p53-deficient cell lines, indicating the mechanism is independent of p53 status. nih.gov

Table 2: Effects of Related Benzamides on Cell Cycle Regulation

| Compound Name/Class | Cell Line(s) | Effect on Cell Cycle | Source |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) | Melanocytes, Melanoma cells | G1 phase arrest | nih.gov |

| Declopramide (3CPA) | Murine 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells | G2/M phase block | nih.gov |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. N-substituted benzamides have been shown to effectively trigger apoptotic pathways in cancer cells. Research using declopramide as a lead compound demonstrated that it induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

This process is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, an initiator caspase. nih.gov Subsequently, caspase-9 activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govnih.gov The process was shown to be inhibitable by a broad-spectrum caspase inhibitor as well as a specific caspase-9 inhibitor. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, confirming the central role of the mitochondrial pathway. nih.gov Notably, this apoptotic mechanism was found to be functional regardless of the p53 tumor suppressor protein's status. nih.gov

Table 3: Apoptosis Induction by a Representative N-substituted Benzamide

| Compound Name | Key Event | Molecular Target/Marker | Outcome | Source |

|---|---|---|---|---|

| Declopramide (3CPA) | Mitochondrial Pathway Activation | Cytochrome c | Release into cytosol | nih.gov |

| Declopramide (3CPA) | Caspase Cascade Activation | Caspase-9 | Activation | nih.gov |

| Declopramide (3CPA) | Apoptosis Regulation | Bcl-2 | Overexpression inhibits apoptosis | nih.gov |

| Declopramide (3CPA) | p53-dependency | p53 | Apoptosis induced in p53-deficient cells | nih.gov |

Mitochondrial Activity Modulation

The mitochondrion is a central player in the mechanism of action for N-substituted benzamides. As detailed in the apoptosis section, these compounds trigger the mitochondrial pathway of apoptosis through the release of cytochrome c. nih.gov This implicates a direct or indirect effect on mitochondrial membrane permeability.

Further research into the broader class of N-phenylbenzamides has identified them as potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.gov The PTP is a channel in the inner mitochondrial membrane, and its persistent opening can lead to mitochondrial dysfunction and cell death. nih.gov By inhibiting the PTP, certain N-phenylbenzamides can help maintain mitochondrial integrity and calcium homeostasis. nih.gov This suggests that while some benzamides trigger mitochondrial-mediated apoptosis, others may have a protective role on mitochondria, highlighting the diverse biological activities within this chemical class. The targeting of mitochondrial DNA (kDNA) in certain parasites has also been reported for N-phenylbenzamide derivatives. ucm.esnih.gov

Table 4: Summary of Mitochondrial Activity Modulation by Related Benzamides

| Compound Class | Primary Mitochondrial Target | Observed Effect | Source |

|---|---|---|---|

| N-substituted benzamides (e.g., Declopramide) | Mitochondrial Apoptotic Pathway | Induction of cytochrome c release | nih.gov |

| N-phenylbenzamides | Mitochondrial Permeability Transition Pore (PTP) | Inhibition | nih.gov |

| N-phenylbenzamide derivatives | Kinetoplastid mitochondrial DNA (kDNA) | Binding and inhibition | ucm.esnih.gov |

Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl 2 Phenylbenzamide Derivatives

Impact of Substituent Variations on the 2-Phenyl Moiety

The 2-phenyl moiety, originating from the benzoyl portion of the molecule, is a critical determinant of biological activity. Alterations to this ring system, including the introduction of various substituents, have been shown to significantly modulate potency and selectivity. Computational and experimental studies indicate that the electronic and steric properties of these substituents are key factors.

Research into related N-phenylbenzamides as antimicrobial agents has shown that the substitution pattern on this phenyl ring (referred to as ring "X" in the study) is crucial for differentiating between activity against Gram-positive and Gram-negative bacteria. nih.gov For anti-Gram-positive activity, where external electrostatic interactions with the thick bacterial cell wall are dominant, the presence of an electropositive group on this ring is desirable. nih.gov In contrast, for anti-Gram-negative activity, which may involve the molecule passing through a permeable cell wall, a bulky group at the ortho position and a hydrophobic group at the meta position are favorable. nih.gov

In a series of N-arylbenzamide derivatives developed as LRRK2 inhibitors for Parkinson's disease, extensive SAR studies on the benzamide (B126) portion led to the identification of potent and selective compounds. nih.gov Similarly, studies on benzanilide-based ligands for retinoic acid receptor-related orphan receptors (RORs) highlight the importance of hydrophobic interactions, which can be fine-tuned by substituents on the benzoyl ring. researchgate.net A diversity-oriented synthesis approach has been used to create libraries of hydroxylated benzanilides, demonstrating that the position of a hydroxyl group on the benzoyl ring can dramatically alter bioactivity, determining the compound's suitability as, for example, a DNA-PK inhibitor versus a rotamase inhibitor. rsc.org This regioselectivity is controlled by both steric and electronic factors. rsc.org

The following table summarizes representative SAR data for substitutions on the benzoyl/phenyl moiety of related benzanilide (B160483) scaffolds.

Table 1: Impact of Substituents on the 2-Phenyl Moiety of Benzanilide Derivatives on Biological Activity

| Parent Scaffold | Substituent (R1) | Biological Target/Assay | Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|---|

| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid | Phenyl | Keap1-Nrf2 PPI | 3.47 µM | nih.gov |

| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid | Benzyloxy | Keap1-Nrf2 PPI | 0.79 µM | nih.gov |

| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid | Naphthalene | Keap1-Nrf2 PPI | 0.48 µM | nih.gov |

| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid | Biphenyl (B1667301) | Keap1-Nrf2 PPI | 0.39 µM | nih.gov |

| 2-Phenoxy-N-phenylbenzamide | 4-Fluorophenoxy (on benzoyl) | Antiplasmodial (PfNF54) | 0.4134 µM | mdpi.com |

| 2-Phenoxy-N-phenylbenzamide | Phenoxy (on benzoyl) | Antiplasmodial (PfNF54) | 1.012 µM | mdpi.com |

This table is generated based on data from related benzanilide structures to illustrate SAR principles.

Influence of Substituent Variations on the 3,5-Dimethylphenyl Moiety

Research on other complex benzamides has shown that less steric hindrance on the aniline (B41778) ring may reduce obstacles for binding to a target receptor, thereby increasing activity. nih.gov Conversely, in a series of antiplasmodial 2-phenoxybenzamides, bulky, non-polar substituents attached to a piperazine (B1678402) ring on the aniline moiety were found to be beneficial for high activity. mdpi.com This highlights that the optimal substitution depends heavily on the specific biological target. The synthesis of N-(3,5-bis(trifluoromethyl)phenyl) benzamide, a close analog where methyl groups are replaced by trifluoromethyl groups, was reported to have antifungal activity, demonstrating that isosteric replacement on this ring can impart specific biological functions. researchgate.netseu.ac.lk

The following table provides examples of how substitutions on the aniline moiety of related benzanilides can affect their biological activity.

Table 2: Impact of Substituents on the Aniline Moiety of Benzanilide Derivatives on Biological Activity

| Parent Scaffold | Aniline Moiety Substituent (R2) | Biological Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Phenoxybenzamide | 2-(N-Boc-piperazinyl)phenyl | Antiplasmodial (PfNF54) | 0.4134 µM | mdpi.com |

| 2-Phenoxybenzamide | 3-(N-Boc-piperazinyl)phenyl | Antiplasmodial (PfNF54) | 3.297 µM | mdpi.com |

| 2-Phenoxybenzamide | 4-(N-Boc-piperazinyl)phenyl | Antiplasmodial (PfNF54) | 0.2690 µM | mdpi.com |

| 2-Phenoxybenzamide | 4-Aminophenyl | Antiplasmodial (PfNF54) | 51.85 µM | mdpi.com |

| Quinoline-2-carboxamide | Phenyl | PET Inhibition | 20.3 µmol/L | mdpi.com |

| Quinoline-2-carboxamide | 2-Hydroxyphenyl | PET Inhibition | 16.3 µmol/L | mdpi.com |

This table is generated based on data from related benzanilide structures to illustrate SAR principles.

Role of the Amide Linkage and Conformational Flexibility

Crystallographic studies of related molecules, such as N-(3,5-Dimethylphenyl)-2-methylbenzamide, reveal that the amide group is significantly twisted out of the planes of the two aromatic rings. scienceopen.com This conformational flexibility, or lack thereof, is a determining factor in how the molecule fits into a biological target's binding site. The dihedral angle between the two phenyl rings is a direct consequence of the geometry imposed by this central amide linker. scienceopen.com

The amide group itself is a classic pharmacophoric feature, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are often crucial for anchoring the ligand within the active site of a protein. Furthermore, the amide bond's stability and defined geometry are central to maintaining the correct orientation of the two phenyl moieties for effective interaction with a target. In lead optimization efforts for other compound series, the amide linker has been successfully replaced by other groups, such as sulfonamides, to improve properties like cellular potency, demonstrating its central role in the molecule's activity profile. scienceopen.com

Identification of Key Pharmacophoric Features for Specific Activities

A pharmacophore model describes the essential three-dimensional arrangement of structural features required for a molecule to exert a specific biological activity. For the N-(3,5-dimethylphenyl)-2-phenylbenzamide class, a general pharmacophore can be deduced from the collective SAR findings.

The key features include:

Two Aromatic Rings: These serve as hydrophobic regions that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in a protein binding pocket. The 3,5-dimethyl substitution on one ring and the 2-phenyl substitution on the other provide specific steric bulk and hydrophobic character.

An Amide Linker: This central feature acts as a rigid spacer that properly orients the two aromatic moieties. Its N-H (donor) and C=O (acceptor) groups are critical hydrogen bonding points for anchoring the molecule to its target.

Defined Vectorial Properties: The specific substitution patterns on both rings create defined vectors for interaction. For example, QSAR studies on N-phenylbenzamides have shown that for antimicrobial activity, electropositive substituents on one ring and electronegative groups near the carbonyl oxygen are key for activity against certain bacteria, while hydrophobic groups are more important for others. nih.gov This indicates that the specific electronic nature of the substituents is a critical pharmacophoric element.

Specific Substitution Sites: The SAR data reveals that certain positions on the rings are amenable to substitution to enhance potency, selectivity, or pharmacokinetic properties. For instance, in some series, para-substitution on the aniline ring is preferred over meta-substitution. mdpi.com

Computational methods such as pharmacophore modeling and molecular docking are used to refine these models based on known active compounds and target structures. patsnap.comdanaher.comnih.gov

Development of Predictive SAR Models for Lead Optimization

To accelerate the drug discovery process and rationalize the design of more effective analogs, quantitative structure-activity relationship (QSAR) models are frequently developed for compound series like this compound derivatives. patsnap.comdanaher.com These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. igi-global.com

The development of a QSAR model involves several steps:

Data Set Assembly: A series of analogous compounds with a range of biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set to build the model and a test set to validate its predictive power. igi-global.comresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP for hydrophobicity, molar refractivity for steric bulk) and 3D descriptors derived from the molecule's conformation (e.g., electrostatic fields in CoMFA or hydrophobic fields in CoMSIA). nih.gov

Model Generation: Statistical methods, such as multi-linear regression (MLR) or genetic function approximation (GFA), are used to build an equation that links a combination of the most relevant descriptors to the biological activity. igi-global.comresearchgate.net

Validation: The model's statistical quality and predictive ability are rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q²) and external validation with the test set of compounds (yielding a predictive r²). jppres.com

Once a robust and predictive QSAR model is established, it becomes a powerful tool for lead optimization. patsnap.comnih.gov It can be used to predict the activity of virtual, not-yet-synthesized compounds, allowing medicinal chemists to prioritize the synthesis of candidates with the highest probability of success. ucl.ac.uk This in silico approach helps to refine the pharmacophore, improve potency and selectivity, and enhance ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, ultimately streamlining the path from a lead compound to a drug candidate. scienceopen.comdanaher.com

Future Directions and Therapeutic Potential in Early Stage Research for N 3,5 Dimethylphenyl 2 Phenylbenzamide

Rational Design of Next-Generation Analogues and Hybrid Scaffolds

The rational design of next-generation analogues of N-(3,5-dimethylphenyl)-2-phenylbenzamide would be a primary step in exploring its therapeutic potential. This process involves systematically modifying its chemical structure to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential off-target effects. Key to this approach is the identification of pharmacophoric elements within the parent molecule. For this compound, these include the two phenyl rings and the central benzamide (B126) core.

The creation of hybrid scaffolds is another promising strategy. This involves covalently linking the this compound scaffold with another known pharmacophore to create a new chemical entity with potentially synergistic or multi-target activity. researchgate.net For instance, if preliminary studies were to suggest an antimicrobial potential, hybridizing the scaffold with a known antibacterial agent could broaden its spectrum of activity or help overcome resistance mechanisms.

Table 1: Hypothetical Strategies for Analogue and Hybrid Scaffold Design

| Design Strategy | Modification Approach | Potential Therapeutic Goal |

| Analogue Design | Substitution on the phenyl rings | Enhance target binding and selectivity |

| Modification of the benzamide linker | Improve metabolic stability | |

| Hybrid Scaffold Design | Linkage to a known antibiotic | Develop a broad-spectrum antimicrobial agent |

| Fusion with a kinase inhibitor pharmacophore | Create a multi-target anticancer agent |

Exploration of Novel Biological Targets and Polypharmacology

A significant area of future research for this compound is the identification of its biological targets. The benzamide functional group is present in a wide array of approved drugs with diverse mechanisms of action, suggesting that this scaffold could interact with various biological macromolecules. nanobioletters.com The concept of polypharmacology, where a single drug intentionally interacts with multiple targets, is an increasingly important paradigm in drug discovery for complex diseases. sci-hub.senih.gov

Initial investigations would likely involve high-throughput screening against a panel of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. Benzamide derivatives have shown activity against a range of targets, including tubulin and various enzymes, making these promising starting points for investigation. acs.org The exploration of polypharmacology for this compound could lead to the development of therapies for multifactorial diseases like cancer or neurodegenerative disorders, where hitting multiple nodes in a disease network may be more effective than a single-target approach. nih.govuzh.ch

Advancements in Sustainable Synthetic Methodologies

The development of sustainable and environmentally friendly synthetic methods for this compound and its analogues is crucial for its potential as a future therapeutic agent. Traditional amide bond formation often relies on coupling reagents that generate significant chemical waste. mdpi.com Green chemistry principles aim to reduce the environmental impact of chemical synthesis through the use of safer solvents, catalysts, and more atom-economical reactions. researchgate.netresearchgate.net

Future research in this area could focus on catalytic methods for the direct amidation of 2-phenylbenzoic acid with 3,5-dimethylaniline (B87155), avoiding the need for stoichiometric activating agents. rsc.org The use of biocatalysis, employing enzymes to perform the amide bond formation, represents another green and highly selective synthetic route. researchgate.net Furthermore, the development of continuous flow synthesis processes could offer improved efficiency, safety, and scalability for the production of this compound derivatives. nih.gov

Table 2: Potential Sustainable Synthetic Approaches

| Synthetic Method | Description | Key Advantage |

| Catalytic Direct Amidation | Use of a catalyst to directly couple a carboxylic acid and an amine | Reduces waste from coupling reagents |

| Biocatalysis | Employment of enzymes for amide bond formation | High selectivity and mild reaction conditions |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream | Enhanced safety, efficiency, and scalability |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction | Reduced reaction times and energy consumption |

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods will be instrumental in accelerating the drug discovery process for this compound. researchgate.netnih.gov Computational tools can be employed at various stages, from initial hit identification to lead optimization.

Virtual Screening: In silico screening of large compound libraries against potential biological targets can identify other benzamide derivatives with a higher probability of being active. benthamdirect.com

Molecular Docking: This technique can predict the binding mode of this compound and its analogues to the active site of a target protein, providing insights for rational drug design. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of benzamide analogues with their biological activity, enabling the prediction of the activity of novel compounds. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. mdpi.com

These computational approaches, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with traditional drug discovery. researchgate.net

Potential as a Chemical Probe or Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe for basic research in chemical biology. mdpi.comnih.gov A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target. nih.gov To be a useful chemical probe, a compound should ideally exhibit high potency and selectivity for its target.

Should this compound be found to have a specific and potent interaction with a particular protein, it could be used to:

Elucidate Protein Function: By observing the cellular or physiological effects of the compound, researchers can infer the function of its target protein.

Target Validation: A selective chemical probe can be used to validate a protein as a potential drug target. nih.gov If modulating the protein's function with the probe leads to a desirable therapeutic effect in a disease model, it strengthens the case for developing a drug against that target.

Study Biological Pathways: Chemical probes can be used to dissect complex biological pathways by selectively perturbing the function of individual components.

The development of this compound into a chemical probe would require rigorous characterization of its selectivity and mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-2-phenylbenzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via a two-step process: (1) reaction of 2-phenylbenzoyl chloride with 3,5-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere, and (2) purification by slow evaporation of an ethanol solution to obtain crystalline material . Purity is validated using NMR spectroscopy (to confirm substitution patterns and absence of unreacted starting materials) and melting point analysis. Recrystallization in ethanol or methanol ensures removal of impurities .

Q. How is the molecular structure of N-(3,5-dimethylphenyl)-2-phenylbenzamide confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethanol) are analyzed to determine bond lengths, angles, and torsion angles. For example, the antiperiplanar conformation of the amide group (N–H and C=O) and dihedral angles between aromatic rings (e.g., ~69.5° in related structures) are critical parameters . Infrared spectroscopy (IR) corroborates hydrogen bonding (N–H stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do meta-substituents influence the crystal packing and hydrogen-bonding networks in N-(aryl)benzamide derivatives?